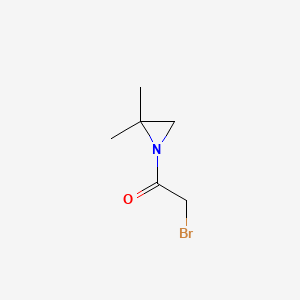
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is a chemical compound that features a bromine atom, an aziridine ring, and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE typically involves the reaction of 2,2-dimethylaziridine with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,2-dimethylaziridine and bromoacetyl bromide.
Solvent: Anhydrous conditions are often preferred, with solvents like tetrahydrofuran (THF) being commonly used.
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to control the reactivity of the intermediates.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing efficient purification processes to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Applications De Recherche Scientifique
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is harnessed in the development of drugs and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Similar in structure but with a benzo[d][1,3]dioxin ring instead of an aziridine ring.
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Contains a nitrophenyl group instead of an aziridine ring.
Uniqueness
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is unique due to its aziridine ring, which imparts distinct reactivity and potential biological activity. This sets it apart from other bromoethanone derivatives, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
119153-05-8 |
|---|---|
Formule moléculaire |
C6H10BrNO |
Poids moléculaire |
192.056 |
Nom IUPAC |
2-bromo-1-(2,2-dimethylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C6H10BrNO/c1-6(2)4-8(6)5(9)3-7/h3-4H2,1-2H3 |
Clé InChI |
ANMQLZHACYNAKY-UHFFFAOYSA-N |
SMILES |
CC1(CN1C(=O)CBr)C |
Synonymes |
Aziridine, 1-(bromoacetyl)-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



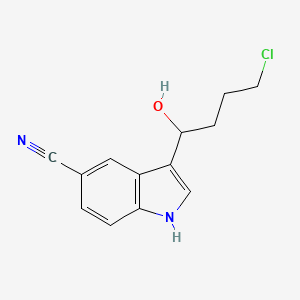
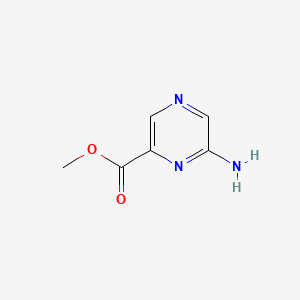
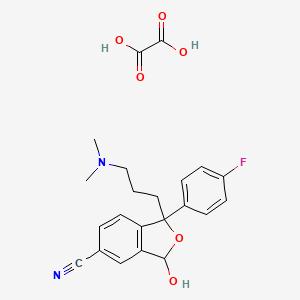
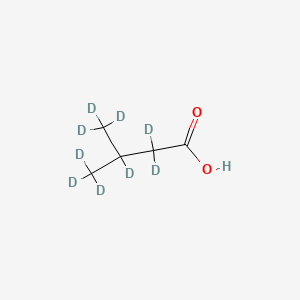
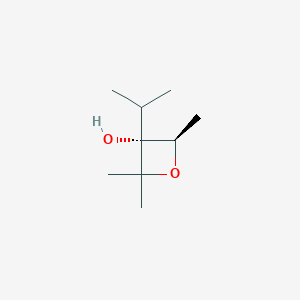
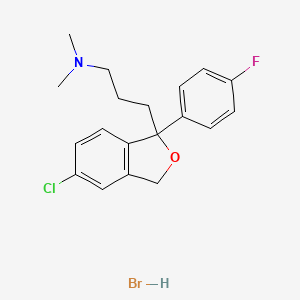
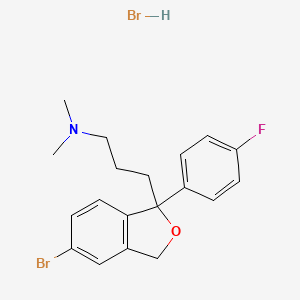
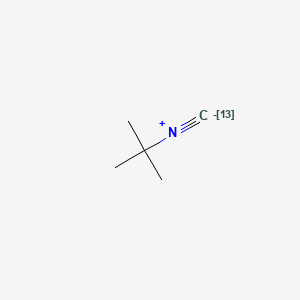
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
